Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18043377
InChI: InChI=1S/C11H14BrNO2/c1-3-15-11(14)10(13-2)8-5-4-6-9(12)7-8/h4-7,10,13H,3H2,1-2H3
SMILES:
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol

Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate

CAS No.:

Cat. No.: VC18043377

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate -

Specification

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
IUPAC Name ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
Standard InChI InChI=1S/C11H14BrNO2/c1-3-15-11(14)10(13-2)8-5-4-6-9(12)7-8/h4-7,10,13H,3H2,1-2H3
Standard InChI Key WGYRCKZRWUFZNO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1=CC(=CC=C1)Br)NC

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate belongs to the class of α-amino esters, characterized by a chiral center at the α-carbon adjacent to both the ester and amine groups. Key structural and molecular properties are summarized below:

PropertyValue
Molecular FormulaC₁₁H₁₄BrNO₂
Molecular Weight272.14 g/mol
IUPAC NameEthyl 2-(3-bromophenyl)-2-(methylamino)acetate
SMILESCCOC(=O)C(C1=CC(=CC=C1)Br)NC
InChI KeyWGYRCKZRWUFZNO-UHFFFAOYSA-N
PubChem CID60788254

The 3-bromophenyl group introduces steric hindrance and electronic effects due to bromine’s electronegativity, influencing reactivity in nucleophilic substitution and cross-coupling reactions. The methylamino group enhances solubility in polar solvents, while the ethyl ester provides lipophilicity, critical for membrane permeability in biological systems .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of ethyl 2-(3-bromophenyl)-2-(methylamino)acetate typically involves multi-step protocols, though detailed methodologies remain proprietary. A plausible route includes:

  • Bromination of Phenyl Precursors: 3-Bromophenylacetic acid derivatives are synthesized via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) .

  • Amination: Introduction of the methylamino group via reductive amination or nucleophilic substitution with methylamine.

  • Esterification: Reaction with ethanol under acidic or enzymatic conditions to form the ethyl ester.

Key reagents include:

  • N-Bromosuccinimide (NBS): For regioselective bromination .

  • Lithium Aluminum Hydride (LiAlH₄): Reduction of intermediate amides or nitriles.

  • Sodium Methoxide (NaOMe): Base catalyst for esterification.

Challenges in Synthesis

  • Regioselectivity: Achieving exclusive bromination at the 3-position requires careful control of reaction conditions .

  • Racemization: The chiral α-carbon is prone to racemization during amination, necessitating asymmetric synthesis techniques.

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: Peaks at ~1659 cm⁻¹ (C=O stretch), ~1524 cm⁻¹ (C=N/C=C aromatic), and ~3217 cm⁻¹ (N–H stretch) align with α-amino esters .

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 3.2–3.5 ppm (N–CH₃), quartet at δ 4.1–4.3 ppm (ester –CH₂), and aromatic protons at δ 7.2–7.5 ppm.

    • ¹³C NMR: Carbonyl carbon at ~170 ppm, aromatic carbons at 120–140 ppm, and Br–C at ~130 ppm.

Solubility and Stability

  • Solubility: Miscible in chloroform, ethanol, and DMSO; sparingly soluble in water.

  • Stability: Sensitive to light and moisture due to the ester and amine groups. Storage at −20°C under nitrogen is recommended.

Comparison with Structural Analogs

CompoundStructural DifferenceBioactivity
4-Bromophenyl analogBromine at para positionHigher metabolic stability
3-Chlorophenyl analogChlorine instead of bromineReduced electrophilicity
Thiophene derivativeThiophene ring vs. benzeneEnhanced π-stacking capacity

Halogen position and identity modulate electronic effects, impacting binding affinity to biological targets .

Future Directions

  • Pharmacological Profiling: Screen against cancer cell lines and neurotransmitter receptors.

  • Process Optimization: Develop enantioselective synthesis routes using organocatalysts.

  • Environmental Impact: Study biodegradation pathways to assess ecotoxicity.

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